molecular formula C10H16N2 B12566499 2-Methyl-5-isopentylpyrazine CAS No. 144514-05-6

2-Methyl-5-isopentylpyrazine

Cat. No.: B12566499
CAS No.: 144514-05-6
M. Wt: 164.25 g/mol
InChI Key: NLWRBWNTZWAQLB-UHFFFAOYSA-N
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Description

2-Methyl-5-isopentylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This compound has a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol . It is characterized by its distinct odor and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-isopentylpyrazine can be synthesized through the reaction of cellulosic-derived sugars with ammonium hydroxide and selected amino acids at elevated temperatures. The reaction typically occurs at 110°C for about 2 hours . Various methods such as liquid-liquid extraction, column chromatography, and distillation are employed to isolate and purify the compound from the reaction mixture .

Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to maximize yield and purity. High-pressure and high-temperature conditions (up to 140°C) are often used to increase the production of pyrazines, including this compound . Solvent extraction and chromatographic techniques are crucial in the purification process to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-isopentylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the pyrazine ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated pyrazine compounds.

Scientific Research Applications

2-Methyl-5-isopentylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-isopentylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, influencing biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

2-Methyl-5-isopentylpyrazine can be compared with other alkylpyrazines, such as:

The uniqueness of this compound lies in its specific isopentyl substitution, which imparts distinct aromatic characteristics and influences its reactivity and applications.

Properties

CAS No.

144514-05-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-methyl-5-(3-methylbutyl)pyrazine

InChI

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-9(3)6-12-10/h6-8H,4-5H2,1-3H3

InChI Key

NLWRBWNTZWAQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CCC(C)C

Origin of Product

United States

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